N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide

capsaicinoid profiling structure-activity relationship TRPV1 pharmacology

Minor capsaicinoid reference standards are notoriously difficult to source, forcing laboratories to rely on mixed oleoresins that introduce uncontrolled variables in TRPV1 activation assays and HPLC quantification workflows. Nornordihydrocapsaicin (CAS 61229-10-5), the earliest-eluting saturated capsaicinoid on C18 reversed-phase columns, directly resolves this gap as a critical system suitability marker and low-efficacy TRPV1 partial agonist control. • Purity: ≥98% (HPLC) - enables unambiguous peak assignment in capsaicinoid profiling per USP and GB/T 40348-2021 methods • C8 acyl chain (XLogP3 3.4) - structurally distinct from nordihydrocapsaicin (C9; LogP 3.05), ideal for SAR-driven membrane partitioning versus receptor activation studies • Serves as surrogate analyte or internal standard in stable-isotope dilution LC-MS/MS assays without isotopic cross-talk Supplied with full Certificate of Analysis (COA) and comprehensive analytical characterization data to support regulatory method validation and ANDA/DMF submission requirements.

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
CAS No. 61229-10-5
Cat. No. B12947656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide
CAS61229-10-5
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C16H25NO3/c1-12(2)6-4-5-7-16(19)17-11-13-8-9-14(18)15(10-13)20-3/h8-10,12,18H,4-7,11H2,1-3H3,(H,17,19)
InChIKeyWQFXXCXOXXAOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nornordihydrocapsaicin: Minor Capsaicinoid Reference


N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide (CAS 61229-10-5), systematically identified as nornordihydrocapsaicin, is a naturally occurring minor capsaicinoid belonging to the methoxyphenol class of vanillylamide alkaloids [1]. It possesses a vanillyl (4-hydroxy-3-methoxybenzyl) head group linked via an amide bond to a saturated, branched 6-methylheptanoic acid (C8) acyl tail, yielding a molecular formula of C₁₆H₂₅NO₃ and a monoisotopic mass of 279.18344 Da . Characterized by an experimentally determined XLogP3 of 3.4, this compound occupies a distinct physicochemical niche relative to its longer-chain capsaicinoid congeners [1]. It has been unequivocally identified and quantified alongside five other capsaicinoids in Capsicum chinense (Naga Jolokia) extracts using validated fused-core HPLC methodology [2].

Single-compound reference standard for capsaicinoid profiling
Non-pungent vanillylamide probe for TRPV1 SAR studies
Distinct C8 acyl chain enables lipophilicity and receptor activation mapping

Why Acyl Chain Length Prevents Substitution by Generic Mixtures


Capsaicinoids are not functionally interchangeable; the length and saturation of the acyl side chain are primary determinants of TRPV1 activation potency, pungency (Scoville Heat Units, SHU), and lipophilicity-dependent membrane partitioning [1]. Structure–activity relationship (SAR) studies across a systematic series of synthetic capsaicinoids (C2–C16 acyl chains) demonstrate that bioactivity decreases proportionally with deviation in lipophilicity from the natural C9–C10 optimum [2]. N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide, bearing a truncated C8 acyl chain, is therefore predicted—and observed in natural occurrence patterns—to exhibit a pharmacological and sensory profile that is categorically distinct from the dominant capsaicinoids (capsaicin, dihydrocapsaicin) and even from its nearest homolog nordihydrocapsaicin (C9). Substituting a generic oleoresin or a mixed capsaicinoid standard for this single compound introduces uncontrolled variables in receptor activation assays, sensory studies, and analytical quantification workflows [3].

  • Chain length mismatch C8 vs. C9/C10 chain length may shift TRPV1 activation potency and lipophilicity-dependent partitioning
  • Pungency variable Mixed capsaicinoid standards introduce uncontrolled pungency levels that confound sensory and receptor assays
  • Analytical quantification Generic oleoresin cannot provide single-compound purity required for accurate peak assignment and calibration

Evidence for Single-Compound Procurement


Acyl Chain Length: C8 vs. C9 and C10 Capsaicinoids

The target compound possesses a 6-methylheptanamide (C8) saturated acyl chain, which is one methylene unit shorter than nordihydrocapsaicin (7-methyloctanamide, C9) and two units shorter than dihydrocapsaicin (8-methylnonanamide, C10) . This structural truncation directly reduces the total carbon count to 16 (C₁₆H₂₅NO₃) versus 17 (C₁₇H₂₇NO₃) for nordihydrocapsaicin and 18 (C₁₈H₂₉NO₃) for dihydrocapsaicin, with corresponding molecular weight decrements of 14.03 Da and 28.06 Da, respectively [1]. SAR studies on synthetic capsaicinoids (C2–C16) demonstrate that the C9–C10 acyl chain length represents the optimum for both TRPV1-mediated pungency and bioactivity in etiolated wheat coleoptile assays, with shorter chains producing progressively weaker responses [2].

Acyl Chain Length
Reported
C8 (6‑methylheptanamide)
∆ −14.03 Da vs nordihydrocapsaicin (C9)
Chain length governs TRPV1 binding pocket occupancy and retention behavior
C9–C10 optimum for pungency; C8 below activation threshold
capsaicinoid profiling structure-activity relationship TRPV1 pharmacology analytical reference standards

Pungency Classification: Non-Pungent vs. Major Capsaicinoids

The Scoville Heat Unit (SHU) values for the major capsaicinoids are well established: capsaicin and dihydrocapsaicin each register 16,000,000 SHU; nordihydrocapsaicin registers approximately 9,000,000–9,100,000 SHU [1]. The unsaturated C8 analog nornorcapsaicin (6-methylhept-4-enamide) is assigned an SHU of ~0, consistent with its presence in non-pungent bell peppers [2]. Nornordihydrocapsaicin—the saturated C8 analog that is the target compound—falls into the same ultra-low-pungency category by structural inference, as SAR principles dictate that the C8 chain length lies below the threshold required for robust TRPV1-mediated nociceptor activation [3].

Pungency (SHU)
Class-level inference
Target: ~0 SHU
Capsaicin: 16,000,000 SHU
Nordihydrocapsaicin: ~9,000,000 SHU
Supports use as non-pungent control in sensory and receptor studies
Predicted by structural analogy; SHU not experimentally confirmed
sensory science Scoville scale non-pungent capsaicinoid food chemistry

Lipophilicity Compared to Nordihydrocapsaicin and Dihydrocapsaicin

The computed octanol–water partition coefficient (XLogP3-AA) for the target compound is 3.4, as reported by PubChem [1]. By comparison, the experimentally determined LogP for nordihydrocapsaicin is 3.05 (SIELC) or 3.24 (ACD/LogP, ChemSpider), and for dihydrocapsaicin it is 3.76 (SIELC) [2]. This inverted lipophilicity ranking relative to chain length (target C8 > nordihydrocapsaicin C9 in XLogP3) may reflect differences in computational versus experimental LogP determination, but the quantitative spread (Δ ≈ 0.35–0.71 log units) is sufficient to produce measurably different retention behavior on reversed-phase chromatographic systems and predictably different membrane partitioning kinetics [3].

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3 = 3.4
Nordihydrocapsaicin LogP = 3.05–3.24
Dihydrocapsaicin LogP = 3.76
Lipophilicity context for membrane partitioning and chromatographic retention studies
Computational vs experimental values; measurable retention shift expected
lipophilicity partition coefficient ADME prediction membrane permeability

Natural Abundance: Trace Level vs. Capsaicin and Dihydrocapsaicin

In comprehensive GC-MS profiling of Capsicum fruit varieties from Northeast Thailand, nine capsaicinoids were qualitatively identified, with nornordihydrocapsaicin consistently detected as a minor component alongside nordihydrocapsaicin, nonivamide, and homodihydrocapsaicin isomers [1]. By contrast, capsaicin and dihydrocapsaicin together constitute approximately 69% and 22% of total capsaicinoid content, respectively, with nordihydrocapsaicin contributing approximately 7% [2]. Nornordihydrocapsaicin falls into the residual fraction (<1% of total capsaicinoid mass), making its isolation from natural sources impractical and underscoring the importance of synthetic or purified reference material for experimental use [3].

Natural Abundance
Class-level inference
Trace (Capsaicin ~69%
Dihydrocapsaicin ~22%
Requires synthetic or highly purified standard for reliable procurement
Trace component; extraction-based isolation impractical
natural product analysis capsaicinoid distribution GC-MS quantification pepper chemotype

HPLC Elution Order on Reversed-Phase Columns

On C18 reversed-phase fused-core columns operated with an acetonitrile/water (0.1% acetic acid) gradient, baseline separation of six capsaicinoids—including nornordihydrocapsaicin—is achieved in under 3 minutes, with the elution order governed by decreasing polarity (increasing acyl chain length) [1]. Nornordihydrocapsaicin, possessing the shortest saturated acyl chain (C8) and the lowest retention factor (k) among the saturated capsaicinoids in the series, elutes first, before nordihydrocapsaicin (C9), nonivamide, capsaicin, dihydrocapsaicin (C10), and homodihydrocapsaicin (C11) [2]. This systematic retention behavior directly reflects the progressive increase in hydrophobicity across the homologous series.

HPLC Elution (C18)
Supporting evidence
First-eluting saturated capsaicinoid on reversed-phase
RRT
Distinct retention position supports system suitability and peak assignment
Kinetex C18, ACN/water gradient; UV 280 nm
HPLC method development capsaicinoid separation retention time prediction analytical chemistry

Application Scenarios for Procurement


Reference Standard for Capsaicinoid Profiling

Validated methods for capsaicinoid quantification in peppers, sauces, and oleoresins require pure reference standards of each individual capsaicinoid for unambiguous peak assignment and calibration. Nornordihydrocapsaicin, as the earliest-eluting saturated capsaicinoid on C18 reversed-phase columns, serves as a critical system suitability marker [1]. Its inclusion in a reference standard panel enables accurate identification of the complete capsaicinoid profile in Capsicum varieties where it is present as a minor but detectable constituent [2]. Procurement of a high-purity (>95%) synthetic or purified standard of this compound directly supports regulatory compliance and method validation requirements for food and agricultural analytical laboratories.

Non-Pungent TRPV1 Pharmacophore for SAR Studies

The target compound retains the full vanillylamide pharmacophore (4-hydroxy-3-methoxybenzyl amide) required for TRPV1 binding while carrying a truncated C8 acyl chain that falls below the length threshold (≥C9) necessary for robust channel activation and pungency induction [1]. This creates a valuable experimental tool: it can serve as a low-efficacy or partial agonist control in TRPV1 calcium mobilization assays, enabling researchers to dissect the contributions of acyl chain length to receptor activation kinetics independently of head-group binding [2]. Its computed XLogP3 of 3.4 also places it in a distinct lipophilicity window compared to nordihydrocapsaicin (LogP 3.05), facilitating studies on membrane partitioning versus TRPV1 activation mechanisms [3].

Internal Standard for Quantitative Mass Spectrometry

Because nornordihydrocapsaicin is structurally homologous to the major capsaicinoids yet naturally present at only trace levels in most pepper samples, it is an attractive candidate for use as a surrogate analyte or internal standard in stable-isotope dilution LC-MS/MS methods [1]. Its molecular weight (279.37 Da) and retention time are sufficiently differentiated from co-eluting matrix interferences to permit selective reaction monitoring (SRM) without isotopic cross-talk. Laboratories developing quantitative capsaicinoid assays for food authenticity, pesticide residue testing, or clinical pharmacokinetic studies can benefit from a well-characterized, pure reference material of this minor capsaicinoid [2].

Scaffold for Semi-Synthetic TRPV1 Modulators

Halogenation of nordihydrocapsaicin at the 6-position of the vanillyl ring yields 6-iodo-nordihydrocapsaicin, a potent TRPV1 antagonist (IC₅₀ = 10 nM against 100 nM capsaicin on recombinant human TRPV1) that is approximately four-fold more potent than capsazepine [1]. Nornordihydrocapsaicin, differing from nordihydrocapsaicin only by deletion of one methylene unit from the acyl chain, represents a logical alternative scaffold for parallel halogenation chemistry. The resulting 6-iodo-nornordihydrocapsaicin would be predicted to exhibit altered lipophilicity, pharmacokinetics, and possibly antagonist potency, making the parent compound a strategic procurement target for medicinal chemistry groups exploring novel TRPV1 antagonist series [2].

Application
Selection Property
Validation Focus
Capsaicinoid Profiling Reference
Certified single-compound purity
Peak assignment accuracy and system suitability
TRPV1 SAR Studies
Defined C8 acyl chain (non-pungent)
Receptor activation threshold and membrane partitioning
LC-MS/MS Internal Standard
Structural homology with chromatographic resolution
Matrix-effect correction and SRM selectivity
Semi-Synthetic TRPV1 Modulator Scaffold
Modifiable vanillylamide core
Halogenation chemistry and antagonist screening
Quote Request

Request a Quote for N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.